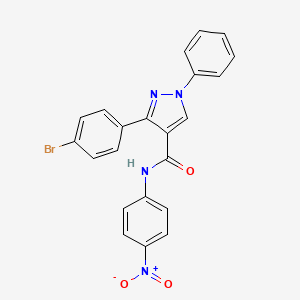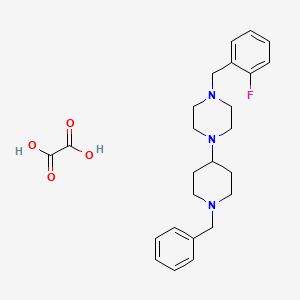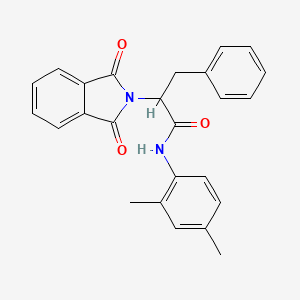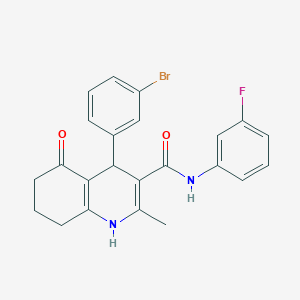
3-(4-bromophenyl)-N-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide
説明
3-(4-bromophenyl)-N-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BPPC and has a molecular formula of C21H14BrN5O3.
作用機序
The exact mechanism of action of BPPC is not yet fully understood. However, studies have shown that BPPC induces apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. BPPC also inhibits the production of pro-inflammatory cytokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
BPPC has been shown to exhibit various biochemical and physiological effects. Studies have shown that BPPC inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BPPC also exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, BPPC has been shown to exhibit antioxidant activity, which may contribute to its anti-cancer and anti-inflammatory properties.
実験室実験の利点と制限
One of the major advantages of using BPPC in lab experiments is its potent anti-cancer and anti-inflammatory activity. BPPC is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using BPPC in lab experiments is its relatively low solubility in aqueous solutions, which may limit its application in certain experiments.
将来の方向性
There are several future directions for the research on BPPC. One of the major areas of research is the development of BPPC-based drugs for the treatment of cancer and inflammatory diseases. Further studies are also needed to elucidate the exact mechanism of action of BPPC and to identify its molecular targets. In addition, studies are needed to investigate the potential toxicity and side effects of BPPC in vivo. Finally, the development of more efficient synthesis methods for BPPC may further facilitate its application in scientific research.
科学的研究の応用
BPPC has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its application as an anti-cancer agent. Studies have shown that BPPC exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. BPPC has also been studied for its potential application as an anti-inflammatory agent, as it exhibits significant anti-inflammatory activity in various animal models.
特性
IUPAC Name |
3-(4-bromophenyl)-N-(4-nitrophenyl)-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN4O3/c23-16-8-6-15(7-9-16)21-20(14-26(25-21)18-4-2-1-3-5-18)22(28)24-17-10-12-19(13-11-17)27(29)30/h1-14H,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGCZYQIIDMYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)propanoate](/img/structure/B3946589.png)
![1-(1-benzyl-4-piperidinyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3946595.png)
![2,3-dimethyl-7-[(4-methylpyrimidin-5-yl)carbonyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3946602.png)

![1-methyl-2-oxo-2-phenylethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B3946614.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B3946621.png)


![ethyl 1-{3-[(3-methylphenyl)amino]-3-oxopropyl}-4-piperidinecarboxylate hydrochloride](/img/structure/B3946648.png)
![3-(4-imino-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1-propanol](/img/structure/B3946649.png)



![N~2~-acetyl-N~5~-[(cyclohexylamino)carbonothioyl]ornithine](/img/structure/B3946689.png)